molecular formula C11H12N4O B11296664 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11296664
M. Wt: 216.24 g/mol
InChI Key: CHDQJQKVOLEHEP-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a triazole ring, makes it a valuable candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This method is favored due to its high yield and selectivity. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Cycloaddition Reaction: The azide and alkyne react in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole is then subjected to amidation to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, leading to inhibition or activation of certain pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the methyl groups.

    5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl group.

    1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.

Uniqueness

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-4-3-5-9(6-7)15-8(2)10(11(12)16)13-14-15/h3-6H,1-2H3,(H2,12,16)

InChI Key

CHDQJQKVOLEHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)C

Origin of Product

United States

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